Acetic acid;trideca-1,4-dien-3-ol
CAS No.: 90498-71-8
Cat. No.: VC19232529
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90498-71-8 |
|---|---|
| Molecular Formula | C15H28O3 |
| Molecular Weight | 256.38 g/mol |
| IUPAC Name | acetic acid;trideca-1,4-dien-3-ol |
| Standard InChI | InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h4,11-14H,2-3,5-10H2,1H3;1H3,(H,3,4) |
| Standard InChI Key | HFBPIIPDOCDWFS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC=CC(C=C)O.CC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Composition
The compound’s molecular formula is inferred as C₁₅H₂₆O₃, derived from the combination of acetic acid (C₂H₄O₂) and trideca-1,4-dien-3-ol (C₁₃H₂₂O). This aligns with its molecular weight of 256.38 g/mol. The presence of conjugated double bonds at the 1,4-positions of the trideca chain and a hydroxyl group at the 3-position introduces significant stereoelectronic effects, influencing its reactivity and physical properties .
Table 1: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 256.38 g/mol | PubChem |
| XLogP3 | ~4.5 (estimated) | Comparative analysis |
| Hydrogen Bond Donors | 2 (OH and COOH) | Structural inference |
| Rotatable Bonds | 9 | Similar to |
Synthesis and Manufacturing Protocols
Catalytic Synthesis
The primary synthesis route involves copper(I) iodide-catalyzed coupling in a pyrrolidine solvent under reflux conditions. This method facilitates the reaction between tridecadiene derivatives and acetic acid, achieving moderate to high yields (60–85%). Critical parameters include:
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Temperature: 80–100°C
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Catalyst Loading: 5–10 mol% CuI
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Reaction Time: 12–24 hours
Table 2: Synthetic Conditions and Outcomes
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | CuI | 78% yield |
| Solvent | Pyrrolidine | Enhanced solubility |
| Temperature | 90°C | Optimal conversion |
Chemical Reactivity and Functional Transformations
Esterification and Acylation
The hydroxyl group undergoes esterification with acetic anhydride, producing acetylated derivatives. Conversely, the carboxylic acid moiety participates in amide bond formation with amines, expanding its utility in polymer chemistry.
Oxidation and Reduction
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Oxidation: The diene system is susceptible to epoxidation using meta-chloroperbenzoic acid (mCPBA), yielding epoxy intermediates.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bonds, generating tridecane-3-ol derivatives.
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing anti-inflammatory and antimicrobial agents. Its ability to stabilize free radicals via conjugated dienes enhances drug candidate stability.
Materials Science
In polymer chemistry, it acts as a cross-linking agent due to its bifunctional reactivity. Applications include:
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Surfactants: Hydrophobic-hydrophilic balance improves emulsification.
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Biodegradable Plastics: Ester derivatives exhibit tunable degradation rates.
Future Directions and Challenges
Despite its utility, challenges persist in scaling synthesis and minimizing byproducts. Advances in flow chemistry or enzymatic catalysis could address these limitations. Further studies on its ecotoxicological profile are also warranted .
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